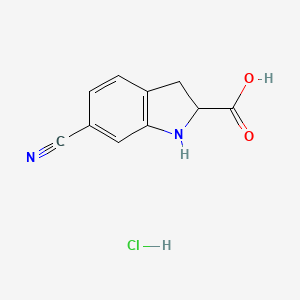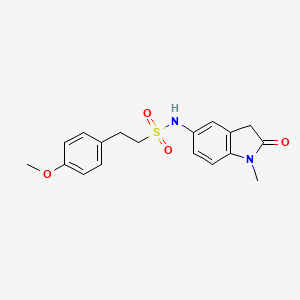![molecular formula C9H12N4 B2511730 {1,3-ジメチル-1H-ピラゾロ[3,4-b]ピリジン-5-イル}メタナミン CAS No. 1193389-92-2](/img/structure/B2511730.png)
{1,3-ジメチル-1H-ピラゾロ[3,4-b]ピリジン-5-イル}メタナミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This structure is known for its medicinal properties and is often used as a scaffold in drug discovery due to its stability and ability to undergo various chemical modifications .
科学的研究の応用
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been known to interact with various targets, including protein kinases .
Mode of Action
It is known that similar compounds can induce changes in cell cycle arrest, preventing the entry of cells into mitosis .
Biochemical Pathways
Compounds with similar structures have been known to affect various pathways, including those involved in cell proliferation and differentiation .
Result of Action
Similar compounds have been known to show antiproliferative activity, apoptosis induction, and angiogenesis inhibition .
生化学分析
Biochemical Properties
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzyme active sites, thereby modulating their activity. For instance, it can inhibit or activate enzymes involved in metabolic pathways, influencing the overall metabolic flux. Additionally, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine interacts with proteins involved in cell signaling pathways, affecting the transmission of signals within cells .
Cellular Effects
The effects of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. This compound also affects cellular metabolism by regulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .
Metabolic Pathways
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. This modulation can lead to changes in metabolite levels and energy production, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. For instance, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine may be transported into specific cellular compartments where it exerts its effects on target biomolecules .
Subcellular Localization
The subcellular localization of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity. For example, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine may accumulate in the nucleus, where it interacts with transcription factors and regulates gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anti-cancer properties.
Uniqueness
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine stands out due to its unique substitution pattern, which can be tailored to enhance its biological activity and selectivity. Its versatility in undergoing various chemical reactions also makes it a valuable scaffold in drug discovery .
特性
IUPAC Name |
(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNWQDQVJPAFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ETHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2511648.png)


![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)





![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)

![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)

![3-(3,4-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511670.png)
